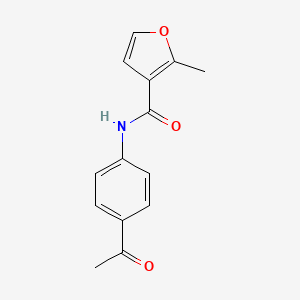
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide, also known as NAMFC, is a synthetic compound derived from furan, an aromatic organic compound. NAMFC has been studied extensively in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. NAMFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, NAMFC has been used in the synthesis of other compounds, such as N-acyl-2-methylfuran-3-carboxamides and N-acyl-2-methylfuran-3-carboxylic acids.
Aplicaciones Científicas De Investigación
Structural Analysis and Theoretical Studies
Crystal Structure and Hirshfeld Surface Analysis : N-(4-acetylphenyl)quinoline-3-carboxamide, a related compound, has been structurally analyzed, including single crystal X-ray diffraction and DFT studies. This provides insights into molecular geometry and intermolecular interactions important for designing similar compounds (Polo-Cuadrado et al., 2021).
Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds like N-((4-acetyl phenyl) carbamothioyl) pivalamide have been studied, highlighting the methods for creating and analyzing similar complex molecules (Saeed et al., 2022).
Biological Evaluation and Molecular Modeling
- Enzyme Inhibition Activity : The enzyme inhibition activity of compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide has been evaluated, showing significant inhibitory properties against enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in biochemical research or drug development (Saeed et al., 2022).
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research on the synthesis of similar compounds, such as 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides, provides insights into chemical reactions and methodologies that can be applied to N-(4-acetylphenyl)-2-methylfuran-3-carboxamide (Maadadi et al., 2015).
Chemical Transformations and Analysis : The transformation of carboxamides and their interaction with other chemicals are critical for understanding the chemical behavior and potential applications of this compound (Polo et al., 2017).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-3-5-12(6-4-11)15-14(17)13-7-8-18-10(13)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMYUAIWZBYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

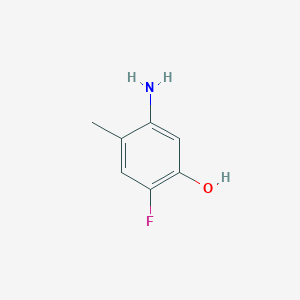
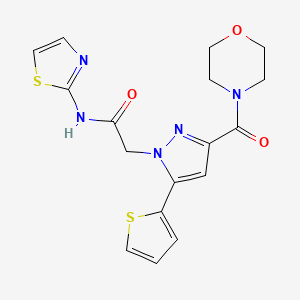
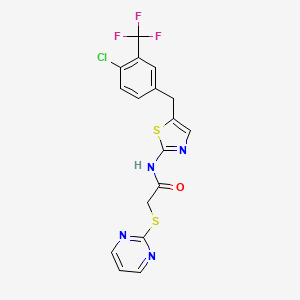
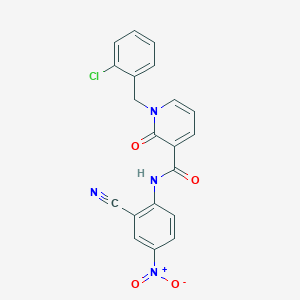
![4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B2402668.png)
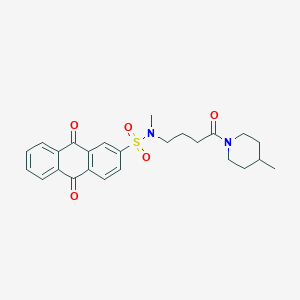
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2402671.png)
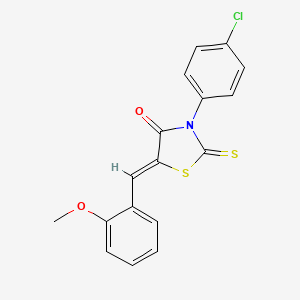
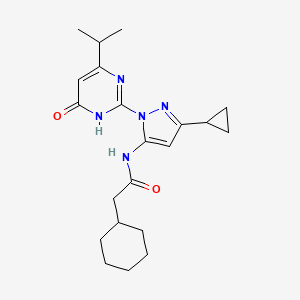
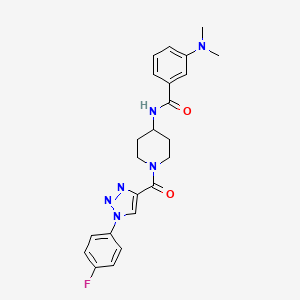
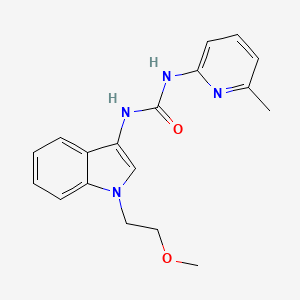
![3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid](/img/structure/B2402683.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
![[4-(Naphthalen-1-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402685.png)